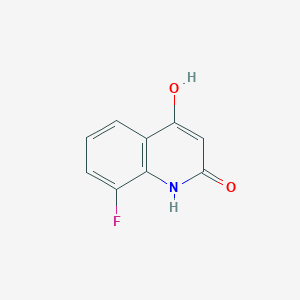

8-fluoro-4-hydroxyquinolin-2(1H)-one

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

8-fluoro-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCWRLAINATSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Classical Cyclization Using Polyphosphoric Acid (PPA)

One of the traditional methods involves cyclization of substituted anilines with diethyl malonate in polyphosphoric acid (PPA) as a dehydrating and cyclizing agent. This method is well-documented for synthesizing 4-hydroxyquinolin-2(1H)-one derivatives, including fluorinated analogs.

- Procedure : A mixture of 3-amino-4-fluorophenol (or related substituted aniline) and diethyl malonate is heated with PPA at 130°C for 2–6 hours. The reaction mixture is then cooled and diluted with water, precipitating the product, which is filtered and washed.

- Advantages : Straightforward, good yields, and applicable to a range of substituted anilines.

- Limitations : Requires high temperature and corrosive PPA, which can complicate scale-up and handling.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization process, improving reaction times and sometimes yields.

- Method : Substituted anilines and malonate derivatives are subjected to microwave heating in the presence of energy transfer agents such as N,N-dimethylformamide.

- Benefits : Reduced reaction time from hours to minutes, improved energy efficiency, and often cleaner reactions.

- Example : Arya and Agarwal reported efficient preparation of 4-hydroxyquinolin-2(1H)-one derivatives using microwave irradiation.

One-Pot Telescoped Amidation and Cyclization

A modern, practical approach involves a telescoped one-pot synthesis starting from 3-amino-4-fluorophenol, which already contains the fluorine and hydroxyl substituents at the correct positions.

- Key Steps :

- Amidation of 3-amino-4-fluorophenol with an acid chloride (e.g., trimethylacetyl chloride) in the presence of a base like N,N-diisopropylethylamine at 0°C to room temperature.

- Subsequent acid-induced cyclization to form the quinolinone ring.

- Outcome : This method avoids multiple functional group interconversions, reducing the total number of steps and simplifying purification.

- Yield and Purity : Yields around 41% with >99% purity have been reported, with no need for column chromatography.

- Significance : This approach addresses the drawbacks of earlier methods that involved fluorine-to-hydroxyl substitution steps, which added complexity.

Cyclization of Malonamide Derivatives

Another synthetic route involves intramolecular cyclization of malonic acid monophenyl amides or N,N′-diphenyl malonamides using polyphosphoric acid or Eaton’s reagent.

- Process : Heating malonamide derivatives with PPA or phosphoric anhydride/methyl sulfonic acid mixtures at elevated temperatures (140–150°C) induces cyclization to 4-hydroxyquinolin-2(1H)-one scaffolds.

- Challenges : Control of decarboxylation side reactions is critical; mild conditions and reagent choice are important.

- Applications : This method is useful for synthesizing quinolone derivatives with various substitutions, including fluorinated analogs.

Análisis De Reacciones Químicas

Types of Reactions

8-Fluoro-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into hydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Fluoro-4-hydroxyquinolin-2(1H)-one has been investigated for its potential therapeutic effects. Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of hydroxyquinolinones possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .

- Cognitive Enhancers : The compound has been noted for its possible role in enhancing cognitive function, with implications for treating neurodegenerative diseases .

Material Science

In material science, this compound is being explored for its properties as an additive:

- Antioxidants : The compound can be incorporated into petroleum products to enhance their stability and longevity by acting as an antioxidant .

- Flame Retardants : Its structural features allow it to be used in developing flame-retardant materials, which are crucial in various industrial applications .

Analytical Chemistry

This compound serves as a reagent in analytical chemistry:

- Fluorescent Probes : The compound is utilized in the synthesis of fluorescent probes for detecting metal ions and other analytes due to its ability to form stable complexes with various metals .

Data Table: Applications Overview

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hydroxyquinolinone derivatives against a range of pathogens. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research conducted by Nosova et al. focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, suggesting its potential role as a chemotherapeutic agent .

Mecanismo De Acción

The mechanism of action of 8-fluoro-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinolinones are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 8-fluoro-4-hydroxyquinolin-2(1H)-one with key analogs:

Table 1: Substituent Patterns and Molecular Formulas of Selected Quinolinones

Spectral and Structural Analysis

- NMR Spectroscopy: The this compound exhibits distinct ¹H NMR signals for the hydroxyl proton (δ ~10–12 ppm, broad) and aromatic protons adjacent to fluorine (C7 and C9), which show splitting due to ¹⁹F-¹H coupling (J ~8–12 Hz) . In contrast, 4-hydroxy-8-methylquinolin-2(1H)-one lacks fluorine-induced splitting, with a singlet for the C8 methyl group (δ ~2.5 ppm) and deshielded aromatic protons at C5 and C7 . 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one displays additional downfield shifts for C3-Cl (δ ~7.5 ppm in ¹³C NMR) and C6-F (δ ~160 ppm in ¹⁹F NMR) .

- Mass Spectrometry: The molecular ion peak for this compound (m/z 179.05 [M+H]⁺) aligns with its formula (C₉H₆FNO₂), while brominated analogs (e.g., 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one) show isotopic patterns characteristic of bromine (m/z 284/286 [M+H]⁺) .

Actividad Biológica

8-Fluoro-4-hydroxyquinolin-2(1H)-one, a member of the quinolone family, has garnered attention for its diverse biological activities. This compound features a fluorine atom at the 8-position and a hydroxyl group at the 4-position of the quinoline ring, contributing to its unique chemical properties and biological interactions. Its molecular formula is with a molecular weight of approximately 181.15 g/mol.

The structural characteristics of this compound enhance its lipophilicity, which may influence its interaction with various biological targets. The presence of the fluorine atom is particularly significant as it can enhance binding affinity and reactivity with biological molecules, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including potential activity against Mycobacterium tuberculosis . The compound's derivatives have been studied for their ability to inhibit enzymes crucial for bacterial survival, positioning them as potential leads for antibiotic development .

Anticancer Properties

The compound has also demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies reveal that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving microtubule disruption and cell cycle arrest. For instance, certain derivatives have exhibited IC50 values less than 1 μM against several human cancer cell lines without affecting normal cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 11e | COLO 205 | < 1 | Microtubule disruption, apoptosis |

| 9b | HL-60 | < 1 | Apoptosis via intrinsic pathway |

| 9e | Hep3B | < 1 | G2/M arrest, apoptosis |

Structure-Activity Relationship (SAR)

Ongoing structure-activity relationship studies aim to optimize the interactions between this compound and its biological targets. The fluorine substitution at the 8-position appears to enhance the compound's pharmacological profile compared to other derivatives lacking this feature .

Case Studies

A significant study evaluated a series of synthesized analogs based on the quinoline structure. Among these, specific compounds showed high potency against cancer cells while maintaining low toxicity towards normal cells. For example, compound 11e was particularly effective against COLO 205 cancer cells, demonstrating a mechanism that involves both intrinsic and extrinsic apoptotic pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial : The compound's ability to chelate metal ions may disrupt essential enzymatic functions in bacteria.

- Anticancer : Induction of apoptosis through microtubule disruption and modulation of apoptosis-related proteins (such as caspases) has been observed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-fluoro-4-hydroxyquinolin-2(1H)-one, and how can intermediates be characterized?

- Methodology :

- Synthesis : Use multi-step protocols involving fluorination and cyclization. For example, fluoro-substituted aromatic amides can be synthesized via nucleophilic substitution or transition metal-catalyzed reactions .

- Characterization : Employ IR spectroscopy for functional group analysis (e.g., C=O stretch at ~1660 cm⁻¹), H/C NMR for structural elucidation (e.g., aromatic proton signals at δ 6.5–8.5 ppm), and mass spectrometry for molecular ion confirmation .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

- Methodology :

- Assay Design : Use the twofold serial dilution technique against Gram-positive/negative bacteria (e.g., B. proteus, P. aeruginosa) and fungi. Compare results to standard antibiotics like streptomycin .

- Key Metrics : Report minimal inhibitory concentration (MIC) values. For example, fluoro-substituted derivatives have shown MICs of 16–32 μg/ml against resistant strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodology :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 8-position to enhance antibacterial potency. Compare with analogs like 8-chloro or 8-bromo derivatives .

- Data Analysis : Use computational tools (e.g., molecular docking) to predict interactions with bacterial targets like DNA gyrase or chitin synthase .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation from methanol or DMF solutions .

- X-ray Diffraction : Collect high-resolution data at 90 K using MoKα radiation (λ = 0.71073 Å). Refine structures with SHELXS and analyze hydrogen bonding networks .

Q. How can mechanistic studies elucidate the compound’s mode of action against microbial targets?

- Methodology :

- Enzymatic Assays : Measure inhibition of bacterial enzymes (e.g., RNA polymerase) using fluorometric or colorimetric substrates.

- Resistance Profiling : Test against mutant strains with efflux pump overexpression or target gene mutations to identify resistance mechanisms .

Q. What strategies improve the solubility and stability of this compound in aqueous media?

- Methodology :

- Salt Formation : Synthesize sodium or hydrochloride salts to enhance water solubility.

- Physicochemical Profiling : Use HPLC to measure logP (lipophilicity) and assess pH-dependent stability via UV-Vis spectroscopy .

Q. How to validate analytical methods for quantifying this compound in complex matrices?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.